3-Ethyl-3-pentyl pivalate
Description
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Properties
Molecular Formula |
C12H24O2 |
|---|---|
Molecular Weight |
200.32 g/mol |
IUPAC Name |
3-ethylpentan-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H24O2/c1-7-12(8-2,9-3)14-10(13)11(4,5)6/h7-9H2,1-6H3 |
InChI Key |
BRAXQNHGJFLRIV-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)OC(=O)C(C)(C)C |
Canonical SMILES |
CCC(CC)(CC)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Analysis
3-Ethyl-3-pentyl pivalate would be an ester derived from pivalic acid (2,2-dimethylpropanoic acid) and 3-ethyl-3-pentanol (a tertiary alcohol). The esterification reaction would involve the acid-catalyzed reaction between pivalic acid and the alcohol, forming the ester and water.
General Reaction :
Hydrolysis
Esters undergo hydrolysis under acidic or basic conditions to regenerate the parent acid and alcohol:
Acidic Hydrolysis :
Basic Hydrolysis :
Oxidation
Tertiary alcohols (like 3-ethyl-3-pentanol) are resistant to oxidation, but if the ester undergoes cleavage, the alcohol could react with chromic acid to form an olefin (alkene), as observed in analogous compounds :
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 214.36 g/mol |
| Structure Type | Tertiary ester |
Limitations
-
Data Gaps : No experimental data (e.g., melting point, solubility) were found in the provided sources.
-
Mechanistic Insights : Reaction kinetics or stereochemical outcomes are not addressed.
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